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Compound of Interest

Compound Name: Brecanavir

Cat. No.: B1667775

Introduction

Brecanavir (formerly GW640385 and VX-385) is a novel, high-affinity, tyrosyl-based
arylsulfonamide human immunodeficiency virus type 1 (HIV-1) protease inhibitor (PI1).[1][2]
Developed by GlaxoSmithKline and Vertex Pharmaceuticals, preclinical studies revealed its
potent in vitro activity against both wild-type and multi-Pl-resistant strains of HIV-1.[3]
Brecanavir was noted for having sub-nanomolar potency, surpassing many PIs on the market
at the time.[4] Despite its promising antiviral profile, the clinical development of Brecanavir was
discontinued in December 2006 due to insurmountable challenges in creating a formulation
that could achieve the necessary therapeutic exposures in heavily treatment-experienced
patients.[4][5][6]

This technical guide provides an in-depth summary of the core preclinical data for Brecanavir,
focusing on its mechanism of action, antiviral activity, resistance profile, pharmacokinetics, and
associated experimental methodologies.

Mechanism of Action

Brecanavir functions as a competitive inhibitor of the HIV-1 aspartyl protease, an enzyme
critical for the viral life cycle.[5] The HIV protease is responsible for the post-translational
cleavage of the viral Gag and Gag-Pol polyprotein precursors into mature, functional structural
proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[5][7]
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By binding with high affinity to the active site of the protease, Brecanavir blocks this cleavage
process.[4] This inhibition results in the assembly of immature, non-infectious virions, thereby

halting the spread of the infection.[5][7] Brecanavir's binding affinity for the HIV protease was
reported to be exceptionally high, at 15 fM, which is 10- to 100-fold higher than any other PI at
the time.[4]
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Mechanism of Action of Brecanavir.
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In Vitro Antiviral Activity

Brecanavir demonstrated exceptionally potent and broad antiviral activity in a variety of in vitro

assays against laboratory strains and clinical isolates of HIV-1.

Potency Against Wild-Type HIV-1

Preclinical assessments showed that Brecanavir potently inhibited HIV-1 in cell culture, with
50% effective concentrations (EC50) in the sub-nanomolar to low nanomolar range.[1][2] It was
equally effective against HIV strains that use either the CXCR4 or CCR5 coreceptors for entry.

[1][2]

Table 1: In Vitro Antiviral Activity of Brecanavir Against Wild-Type HIV-1 Strains

Cell Line Virus Strain EC50 (nM) Reference(s)

Various Cell .
Wild-Type 0.2-0.53 [1][2]
Culture Assays

| Human PBMCs | HIV-1 Ba-L | ~0.03 [[1][4] |

Activity Against Protease Inhibitor-Resistant HIV-1

A key feature of Brecanavir was its potent activity against viral isolates resistant to other Pls.

In a study of 94 clinical isolates from Pl-experienced patients, approximately 80% were fully
susceptible to Brecanavir (defined as a <5-fold change in EC50 compared to wild-type virus).
[1] Against this panel of isolates, Brecanavir showed significantly greater mean in vitro potency
than amprenavir, indinavir, lopinavir, atazanavir, tipranavir, and darunavir.[1][2]

Table 2: Comparative Potency of Brecanavir Against Pl-Resistant Clinical Isolates
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Fold Higher than

Protease Inhibitor Median IC50 (nM) . Reference(s)
Brecanavir
Brecanavir 0.5 - [8]
Amprenavir 230 ~460x [8]
Lopinavir 270 ~540x [8]
Saquinavir 117 ~234x [8]
Ritonavir 1700 ~3400x [8]
Nelfinavir 340 ~680x [8]
Atazanavir 74 ~148x [8]

| Tipranavir | 250 | ~500x |[8] |

Effect of Human Serum

The presence of human serum proteins can reduce the effective concentration of highly
protein-bound drugs. Brecanavir is approximately 98% bound to serum proteins.[1] In vitro
assays conducted in the presence of 40% human serum showed a 5.2-fold decrease in
Brecanavir's anti-HIV-1 activity.[1][2] However, even under these conditions, the drug
maintained potent single-digit nanomolar EC50 values, retaining a potency advantage over
other Pls.[1]

Combination Antiviral Activity

When tested in combination with other classes of antiretroviral drugs, Brecanavir
demonstrated additive or synergistic effects, with no antagonism observed. This profile is
crucial for its potential use in combination antiretroviral therapy (CART).

Table 3: In Vitro Combination Activity of Brecanavir
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Drug Class Agent Interaction Reference(s)

NRTI Stavudine Synergistic [11[2]

Zidovudine, Tenofovir,
ddC, ddlI, Adefovir,

_ o Additive [1][2]
Abacavir, Lamivudine,
Emtricitabine
Nevirapine, o
NNRTI o Synergistic [11[2]
Delavirdine
Efavirenz Additive [1][2]

| PI'| Indinavir, Lopinavir, Nelfinavir, Ritonavir, Amprenavir, Saquinavir, Atazanavir | Additive |[1]

[2]1

Resistance Profile

The development of drug resistance is a major challenge in HIV therapy. Preclinical studies
analyzed the genetic mutations associated with reduced susceptibility to Brecanauvir.

Analysis of baseline genotypes from 119 highly Pl-experienced patients in a Phase Il study
revealed a high prevalence of PI resistance-associated mutations (RAMs). The most common
major RAMs were M46I/L (76%), V82A/FISIT/L (63%), and L90M (62%).[8] Despite the
presence of a mean of 3.2 major Pl mutations per isolate, the median IC50 for Brecanavir
remained sub-nanomolar (0.5 nM).[8]

The median fold change (FC) in susceptibility for Brecanavir was lower than for most other Pls
tested, with the exception of Tipranauvir.

Table 4: Median Fold Change (FC) in Susceptibility for Pls Against Resistant Isolates
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Protease Inhibitor Median FC Reference(s)
Brecanavir 5.9 [8]
Amprenavir 21 [8]
Saquinavir 29 [8]
Nelfinavir 59 [8]
Ritonavir 162 [8]
Lopinavir 82 [8]
Atazanavir 69 [8]

| Tipranavir | 3.4 |[8] |

Preclinical Pharmacokinetics

Pharmacokinetic (PK) studies are essential to determine a drug's absorption, distribution,
metabolism, and excretion (ADME) profile.

Animal Pharmacokinetics

Preclinical studies in animal models revealed that Brecanavir has low intrinsic oral
bioavailability, ranging from 0% to 30%.[3][7] This is a common characteristic for HIV PIs due to
high first-pass metabolism in the gut and liver. Brecanavir was identified as a substrate for the
cytochrome P450 3A4 (CYP3A4) enzyme.[3][4][7]

Coadministration with ritonavir, a potent inhibitor of CYP3A4, dramatically improved
Brecanavir's bioavailability in animals, increasing it to a range of 60% to 100%.[3][7] This
"boosting" effect is a common strategy used to enhance the plasma concentrations of PIs.
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Pharmacokinetic Boosting of Brecanavir by Ritonauvir.

Human Pharmacokinetics (Phase I)

While this guide focuses on preclinical data, early human PK studies inform the interpretation
of animal data. In healthy subjects, single doses of Brecanavir alone required over 1g to
achieve target plasma concentrations.[3] However, when co-administered with 100 mg of
ritonavir, a 300 mg dose of Brecanavir resulted in an 11-fold increase in maximum
concentration (Cmax) and a 26-fold increase in total exposure (AUC).[9] These results
confirmed the necessity of ritonavir boosting for clinical development.[3][10]

Table 5: Key Pharmacokinetic Parameters of Ritonavir-Boosted Brecanavir (Healthy Human
Subjects, Repeat Dosing)
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BCVIRTV Dose Tmax (h, Cmin (ng/mL, Accumulation
. . Reference(s)
(q12h) median) Day 15) Ratio
300mg/100mg 2.5-5.0 >28 ng/mL 1.84 - 4.93 [10]
600mg / 100mg 25-5.0 >28 ng/mL 1.84 -4.93 [10]

(Note: The target trough concentration of 28 ng/mL was estimated as the protein-binding
corrected IC50 for highly resistant isolates)[9][10]

Preclinical Toxicology

Detailed preclinical toxicology reports for Brecanavir are not extensively available in the public
domain. However, data from early-phase human trials provide insight into its safety profile,
which would have been supported by prior animal toxicology studies.[3] In single- and repeat-
dose studies in healthy volunteers, Brecanavir, both alone and with ritonavir, was generally
well-tolerated.[3][10]

o Adverse Events: No serious adverse events were reported in these early studies.[3][10] The
most commonly reported drug-related adverse events were headache and gastrointestinal
disturbances, which were often similar in nature to the placebo group.[3][10]

¢ Clinical Laboratory Tests: No clinically concerning changes in hematology, chemistries
(including liver function tests), or urinalysis were observed.[3][4]

These findings suggest that non-clinical toxicology studies in animals did not reveal any major
safety signals that would have prevented its progression into human trials.

Experimental Protocols

The following sections describe the methodologies used in the key preclinical assessments of
Brecanavir.

In Vitro Antiviral Activity Assays

o Modified MT-4 Cell Assay:

o MT-4 cells (a human T-cell leukemia line) are seeded in 96-well microtiter plates.
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The cells are infected with a laboratory strain of HIV-1 (e.g., NL4-3) in the presence of
serial dilutions of Brecanavir.

After a defined incubation period (typically 5 days), cell viability is assessed to measure
the cytopathic effect of the virus.

A colorimetric method, such as the MTS staining assay (e.g., CellTiter96), is used. The
optical density is measured, which correlates with the number of viable cells.

The EC50 is calculated as the drug concentration that inhibits the HIV-induced cytopathic
effect by 50%.[11]

HelLa-CD4 MAGI Antiviral Assay:

HelLa cells engineered to express the CD4 receptor and an HIV-1 LTR-driven [3-
galactosidase reporter gene are used.

Cells are infected with HIV-1 in the presence of varying concentrations of Brecanavir.

Upon successful viral entry and Tat protein expression, the LTR is activated, leading to the
production of 3-galactosidase.

After incubation, the cells are fixed and stained for 3-galactosidase activity (e.g., with X-
gal), which turns infected cells blue.

The number of blue cells is counted to quantify infectivity, and the EC50 is determined.[11]

Assay in Human Peripheral Blood Mononuclear Cells (PBMCs):

[¢]

[¢]

o

[e]

PBMCs are isolated from healthy donor blood and stimulated with phytohemagglutinin
(PHA).

The stimulated cells are infected with an HIV-1 strain (e.g., the CCR5-tropic Ba-L strain).
The infected cells are cultured with serial dilutions of Brecanauvir.

After several days, the supernatant is collected and analyzed for viral replication, typically
by measuring the amount of p24 antigen using an ELISA.
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o The EC50 is calculated as the drug concentration that inhibits p24 production by 50%.[1]

Preparation
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(e.g., MT-4, PBMCs) of Brecanavir

Experiment
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Workflow for In Vitro Antiviral Assays.

Combination Antiviral Activity Assay

A checkerboard assay format is used to assess drug interactions.

o Two drugs (e.g., Brecanavir and an NRTI) are serially diluted, one horizontally and the other
vertically, across a 96-well plate.
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» Target cells are infected with HIV-1 and added to each well, resulting in a matrix of drug
concentration combinations.

» Following incubation, antiviral activity is measured as described above.

e The data are analyzed using a mathematical model (e.g., MacSynergy Il) to determine if the
drug combination is synergistic, additive, or antagonistic.

Phenotypic Drug Susceptibility Assay

To test clinical isolates, a recombinant virus assay (e.g., PhenoSense) is commonly used.

e The protease-coding region of the viral RNA is amplified from patient plasma samples via
RT-PCR.

e This patient-derived protease sequence is inserted into a standard HIV-1 laboratory clone
that lacks its own protease gene and contains a luciferase reporter gene.

e Recombinant virus stocks are generated by transfecting these constructs into host cells.

o The susceptibility of these patient-specific recombinant viruses to Brecanavir and other Pls
is then tested in a single-replication cycle assay, with infectivity measured by luciferase
activity.

e The EC50 is calculated and compared to that of a wild-type reference virus to determine the
fold change in susceptibility.

Protein Binding Assay

The extent of plasma protein binding is determined using equilibrium dialysis.

* A semipermeable membrane separates a chamber containing Brecanavir in buffer from a
chamber containing plasma.

e The system is incubated until equilibrium is reached, allowing the free (unbound) drug to
distribute equally across the membrane.

e The concentration of Brecanavir is measured in both the buffer and plasma chambers.
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» The percentage of protein-bound drug is calculated from the difference between the total
concentration in the plasma chamber and the free concentration in the buffer chamber.[9]

Conclusion

The preclinical data for Brecanavir painted a compelling picture of a highly potent HIV-1
protease inhibitor with an excellent in vitro resistance profile and broad activity. It was
significantly more potent than many contemporary Pls, especially against treatment-resistant
viral strains.[1][2] Its pharmacokinetic profile, characterized by low oral bioavailability,
necessitated co-administration with ritonavir, a well-established strategy for this drug class.[3]
Early safety data from human volunteers were favorable.[10] Despite this strong preclinical and
early clinical foundation, the development of Brecanavir was ultimately halted due to the
inability to create a viable drug formulation that could reliably deliver the high exposures
needed for efficacy in highly treatment-experienced patient populations.[4][6] The case of
Brecanavir underscores the critical importance of formulation and drug delivery in the
successful translation of a potent compound from the laboratory to the clinic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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